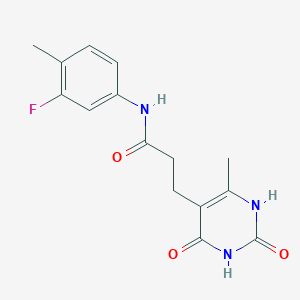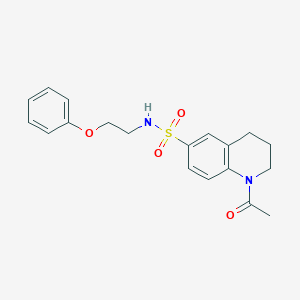![molecular formula C16H12N8O2 B6543914 2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide CAS No. 1207059-08-2](/img/structure/B6543914.png)
2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)-N-[4-(1H-1,2,3,4-tetrazol-1-yl)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a modulator of GPR139, a G protein-coupled receptor . It is used in the treatment of diseases, disorders, or conditions associated with GPR139 .
Synthesis Analysis
The synthesis of this compound involves processes for making the compounds and intermediates thereof . The preparation and characterization of 3,4-dihydro-4-oxo-1,2,3-benzotriazinyl esters of Fmoc-amino acids and their use in solid phase peptide synthesis is described .Molecular Structure Analysis
The molecular structure of this compound is described in the patents . It is one of the compounds encompassed by the formula provided in the patents .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include O-alkylation of 2-aminophenols with 2-bromoalkanoates to give an acyclic intermediate, which subsequently undergoes an intermolecular amidation reaction .Applications De Recherche Scientifique
GPR139 Agonist
- Abstract : The compound acts as an agonist for GPR139 , a G protein-coupled receptor expressed in the brain and peripheral tissues. GPR139 is implicated in various physiological processes, including neurotransmitter release, circadian rhythm regulation, and modulation of neuronal activity .
Solid Phase Peptide Synthesis (SPPS)
- Abstract : The compound’s 3,4-dihydro-4-oxo-1,2,3-benzotriazinyl esters are used in solid-phase peptide synthesis (SPPS). These esters facilitate acylation reactions during peptide chain elongation .
Antifungal Activity
- Abstract : The compound’s antifungal activity varies based on substituents R1 and R2. Notably, the order of R2 substituents (H>CH3>PhCH2) significantly impacts its effectiveness against phytopathogenic fungi .
Mécanisme D'action
Target of Action
The primary target of this compound is GPR139 , a G-protein coupled receptor . GPR139 is associated with various diseases, disorders, and conditions, and modulation of this receptor can have therapeutic effects .
Mode of Action
The compound acts as an agonist of GPR139 . Agonists are substances that bind to specific receptors and trigger a response in the cell. In this case, the compound binds to GPR139 and activates it, leading to a series of intracellular events.
Result of Action
The activation of GPR139 by the compound could lead to various molecular and cellular effects, depending on the specific physiological context. These effects could potentially be harnessed for the treatment of diseases, disorders, or conditions associated with GPR139 .
Propriétés
IUPAC Name |
2-(4-oxo-1,2,3-benzotriazin-3-yl)-N-[4-(tetrazol-1-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N8O2/c25-15(9-23-16(26)13-3-1-2-4-14(13)19-21-23)18-11-5-7-12(8-6-11)24-10-17-20-22-24/h1-8,10H,9H2,(H,18,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYTCWYHAKYPWFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(N=N2)CC(=O)NC3=CC=C(C=C3)N4C=NN=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N8O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(1H-tetrazol-1-yl)phenyl)-2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-1-methanesulfonylpiperidine-4-carboxamide](/img/structure/B6543835.png)
![[3,4,5-tris(acetyloxy)-6-(4-nitrophenoxy)oxan-2-yl]methyl acetate](/img/structure/B6543840.png)
![4-[3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanamido]benzamide](/img/structure/B6543841.png)
![ethyl 4-[3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanamido]benzoate](/img/structure/B6543846.png)
![1-methyl-N-[(3,4,5-trimethoxyphenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B6543861.png)

![methyl 2-[2-(2-chlorophenyl)acetamido]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B6543882.png)

![[(2,6-difluorophenyl)carbamoyl]methyl 2-chlorobenzoate](/img/structure/B6543893.png)
![N-{4-[(benzylcarbamoyl)methyl]-1,3-thiazol-2-yl}furan-2-carboxamide](/img/structure/B6543903.png)
![methyl 4-{2-[2-(furan-2-amido)-1,3-thiazol-4-yl]acetamido}benzoate](/img/structure/B6543909.png)

![N-(4-{[(3-chloro-4-fluorophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide](/img/structure/B6543921.png)
![2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)-N-propylacetamide](/img/structure/B6543944.png)